Enantiomer-Specific 5-HT2A Binding Affinity: (S)-Glemanserin vs. (R)-Glemanserin
(S)-Glemanserin demonstrates 15-fold higher affinity for the human 5-HT2A receptor compared to its (R)-enantiomer. This enantioselectivity means that racemic glemanserin, which contains 50% of the substantially less active (R)-enantiomer, requires approximately twice the total mass to achieve the same target engagement as the enantiopure (S)-form . For in vivo studies where dosing is limited by solubility or off-target effects, using the enantiopure compound directly reduces the chemical load and minimizes potential (R)-enantiomer-mediated confounds [1].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | (S)-Glemanserin: Ki = 0.8 nM (human 5-HT2A) |
| Comparator Or Baseline | (R)-Glemanserin: Ki = 12 nM (human 5-HT2A) |
| Quantified Difference | 15-fold higher affinity for (S)-enantiomer (12/0.8 = 15) |
| Conditions | Radioligand displacement assay on human 5-HT2A receptors |
Why This Matters
Using the racemate introduces half the potency and unknown (R)-enantiomer pharmacology; procurement of the enantiopure (S)-form ensures maximal target engagement per unit mass and eliminates the (R)-enantiomer as an experimental variable.
- [1] IUPHAR/BPS Guide to Pharmacology. Glemanserin ligand page. Comment: The INN-assigned compound glemanserin is a racemic mixture of two enantiomers. View Source
